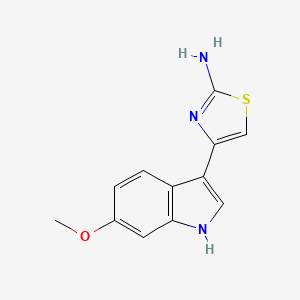
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, which may impart aromaticity and contribute to the compound’s stability and reactivity. The methoxy group may influence the compound’s polarity and solubility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and thiazole rings, as well as the amine and methoxy groups. The compound could potentially undergo reactions typical of these functional groups, such as electrophilic aromatic substitution on the indole ring or nucleophilic substitution at the methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially basic amine group could influence the compound’s solubility, acidity/basicity, and intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Biological Activities and Structural Analysis
A series of compounds derived from 1,3,4-thiadiazole, similar in structure to 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, have been synthesized and analyzed for their biological activities. These compounds demonstrated diverse biological properties, including DNA protective abilities against oxidative stress and strong antimicrobial activity against specific strains such as S. epidermidis. Notably, one compound exhibited significant cytotoxicity on cancer cell lines, showcasing potential for chemotherapy applications with minimized cytotoxicity against healthy cells (Gür et al., 2020).
Antifungal Effects
Research on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound structurally related to 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, highlighted their effectiveness as antifungal agents. These compounds showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal treatments (Jafar et al., 2017).
Antimicrobial, Antioxidant, and Anticancer Properties
Schiff base indole derivatives, incorporating 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, have been synthesized and evaluated for their biological activities. These compounds exhibited excellent antibacterial, antifungal, antioxidant, and anticancer properties. Specifically, certain methoxy compounds demonstrated remarkable cytotoxic activity against tumor cell lines, underscoring their potential in cancer treatment (Verma et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins to exert its effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine . These factors could include temperature, pH, and the presence of other molecules.
Eigenschaften
IUPAC Name |
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQWROWIGUGMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

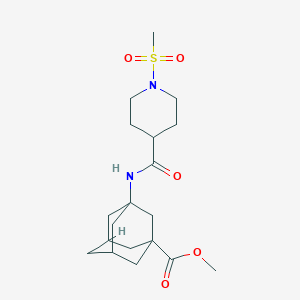
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
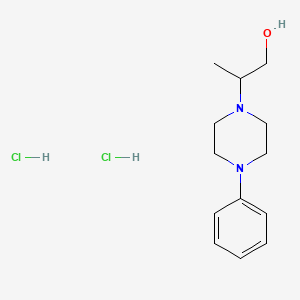
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
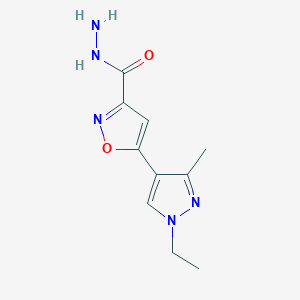
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)

![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)
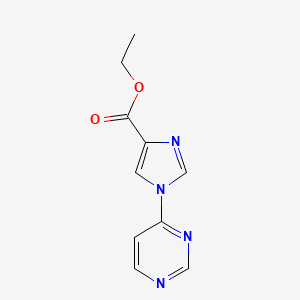
![1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2989487.png)
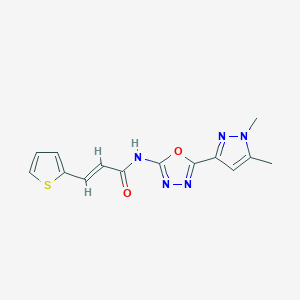
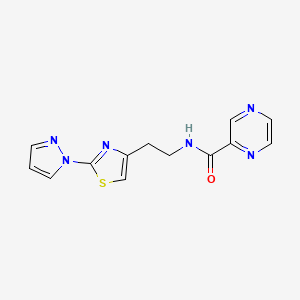
![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)